Guanabenz

説明

This compound is a Central alpha-2 Adrenergic Agonist. The mechanism of action of this compound is as an Adrenergic alpha2-Agonist.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and has 1 investigational indication.

An alpha-2 selective adrenergic agonist used as an antihypertensive agent.

See also: Guanfacine (related); this compound Acetate (active moiety of).

特性

IUPAC Name |

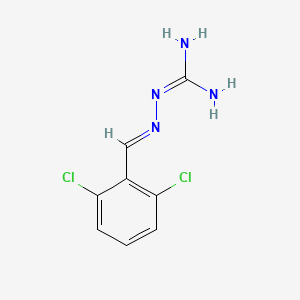

2-[(E)-(2,6-dichlorophenyl)methylideneamino]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZVGELJXXEGPV-YIXHJXPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=N/N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23256-50-0 (monoacetate) | |

| Record name | Guanabenz [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005051627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

231.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60329-03-5, 5051-62-7 | |

| Record name | Hydrazinecarboximidamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60329-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanabenz [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005051627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | guanabenz | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanabenz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANABENZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGD30112WC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Guanabenz and the Integrated Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Guanabenz in the context of the Integrated Stress Response (ISR). It is designed for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular pathways and experimental evidence underlying this compound's effects.

Introduction to the Integrated Stress Response (ISR)

The Integrated Stress Response (ISR) is a fundamental cellular signaling network activated by a variety of stress conditions, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and heme deficiency.[1] A central event in the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) by one of four stress-sensing kinases: PERK, GCN2, PKR, or HRI.[1] Phosphorylation of eIF2α leads to a global reduction in protein synthesis, thereby conserving resources and preventing the accumulation of misfolded proteins.[2][3][4] Paradoxically, phosphorylated eIF2α also selectively promotes the translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4), which in turn orchestrates the expression of genes involved in stress adaptation and recovery.[3][5]

A critical component of the ISR is a negative feedback loop that facilitates the dephosphorylation of eIF2α, allowing for the restoration of protein synthesis once stress is resolved.[6][7] This dephosphorylation is primarily mediated by a holoenzyme consisting of the catalytic subunit of Protein Phosphatase 1 (PP1c) and a regulatory subunit, GADD34 (Growth Arrest and DNA Damage-inducible protein 34), also known as PPP1R15A.[3][7][8] GADD34 is itself a transcriptional target of ATF4, creating a delayed negative feedback mechanism.[3][6]

This compound: Mechanism of Action in the ISR

This compound, an α2-adrenergic agonist historically used as an antihypertensive medication, has been identified as a modulator of the ISR.[9][10][11] Its mechanism of action in this context is centered on its ability to prolong the phosphorylation of eIF2α, thereby enhancing the adaptive effects of the ISR.[3][5][6][7][10][12][13][14]

The prevailing model suggests that this compound selectively inhibits the stress-inducible GADD34-PP1c phosphatase complex.[1][3][7][8][10][15][16][17] By disrupting the function of this complex, this compound prevents the dephosphorylation of eIF2α, leading to a sustained reduction in protein synthesis and prolonged activation of the ATF4-mediated transcriptional program.[3][7][8] This selective inhibition of the stress-induced phosphatase allows for a targeted enhancement of the ISR in stressed cells, with minimal impact on basal protein synthesis in unstressed cells.[1]

However, it is important to note that this model has been subject to debate. Some in vitro studies have reported that this compound does not directly disrupt the GADD34-PP1c complex or inhibit its enzymatic activity.[2][4][18] These findings suggest that the precise mechanism of this compound's action on the ISR may be more complex and could involve additional or alternative pathways. Some research also points to eIF2α-independent anti-inflammatory effects of this compound.[19]

Signaling Pathway of the Integrated Stress Response

The following diagram illustrates the core signaling pathway of the Integrated Stress Response, highlighting the central role of eIF2α phosphorylation and dephosphorylation.

Proposed Mechanism of this compound Action

This diagram illustrates the proposed mechanism by which this compound modulates the Integrated Stress Response by inhibiting the GADD34-PP1c complex.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of this compound on the ISR.

Table 1: Effect of this compound on eIF2α Phosphorylation in Cell Culture

| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in p-eIF2α (vs. control) | Reference |

| 3T3 Fibroblasts | 5 µM | 8 hours | Statistically significant increase | [6][20] |

| 3T3 Fibroblasts | 10 µM | 8 hours | Statistically significant increase | [6][20] |

| Neonatal Rat Cardiomyocytes | 2.5 µM | 24-36 hours | Prolonged eIF2α phosphorylation in the presence of Tunicamycin | [3] |

Table 2: In Vivo Effects of this compound on eIF2α Phosphorylation in Mouse Brain

| This compound Administration | Duration | Outcome | Reference |

| 11 mg/mL in drinking water | 7 days | Increased levels of phospho-eIF2α | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and the ISR.

Western Blotting for Phosphorylated and Total eIF2α

This protocol is a generalized procedure based on methodologies described in studies investigating this compound's effect on eIF2α phosphorylation.[6][20][21]

-

Cell Culture and Treatment:

-

Plate cells (e.g., 3T3 fibroblasts) at an appropriate density in multi-well plates.

-

Allow cells to adhere and grow to the desired confluency.

-

Treat cells with this compound at specified concentrations (e.g., 5 µM, 10 µM) or vehicle control for the indicated duration (e.g., 8 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated eIF2α (p-eIF2α) and total eIF2α overnight at 4°C. A loading control antibody (e.g., α-Tubulin or GAPDH) should also be used.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Capture images using a digital imaging system.

-

Quantify band intensities using densitometry software.

-

Normalize the p-eIF2α signal to the total eIF2α signal and the loading control.

-

In Vivo Administration of this compound in Mice

This protocol is a generalized procedure based on in vivo studies of this compound.[6][21][22]

-

Animal Model Selection and Allocation:

-

Select an appropriate mouse model for the study.

-

Randomly allocate mice to treatment and control (vehicle) groups.

-

-

This compound Preparation and Administration:

-

Prepare this compound hydrochloride solution in a suitable vehicle (e.g., sterile water for oral gavage or inclusion in drinking water).

-

Administer this compound or vehicle to the mice. For oral gavage, use a specific dose (e.g., 4-16 mg/kg). For administration in drinking water, a concentration of 11 mg/mL has been used.[6]

-

-

Monitoring:

-

Monitor the animals regularly for any adverse effects, changes in body weight, or other relevant clinical signs.

-

-

Tissue Collection:

-

At the end of the study period, euthanize the mice according to approved protocols.

-

Collect tissues of interest (e.g., brain) and process them for subsequent analysis (e.g., Western blotting, histology).

-

Experimental Workflow for In Vivo this compound Study

The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of this compound.

Conclusion

This compound has emerged as a significant modulator of the Integrated Stress Response, primarily through its ability to prolong the phosphorylation of eIF2α. The prevailing hypothesis points to the inhibition of the GADD34-PP1c phosphatase complex as the key mechanism, although this remains an area of active investigation with some conflicting reports. The ability of this compound to selectively enhance the ISR in stressed cells makes it a valuable tool for studying cellular stress pathways and a potential therapeutic agent for diseases associated with protein misfolding and ER stress. Further research is warranted to fully elucidate its precise molecular interactions and to explore its full therapeutic potential.

References

- 1. Harnessing the integrated stress response for the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound | eLife [elifesciences.org]

- 5. This compound Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antihypertensive this compound Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] The Antihypertensive this compound Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock | Semantic Scholar [semanticscholar.org]

- 10. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 12. The Antihypertensive this compound Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. PromISR-6, a this compound Analogue, Improves Cellular Survival in an Experimental Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of GADD34, the Stress-Inducible Regulatory Subunit of the Endoplasmic Reticulum Stress Response, Does Not Enhance Functional Recovery after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of PP1-Gadd34 substrates involved in the unfolded protein response using K-BIPS, a method for phosphatase substrate identification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of GADD34, the stress-inducible regulatory subunit of the endoplasmic reticulum stress response, does not enhance functional recovery after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. benchchem.com [benchchem.com]

Guanabenz as an Alpha-2 Adrenergic Agonist and UPR Modulator: A Technical Guide for Researchers

Introduction

Guanabenz (B1672423) is a centrally acting alpha-2 adrenergic agonist historically approved for the treatment of hypertension.[1][2] Beyond its antihypertensive properties, this compound has emerged as a significant tool in biomedical research due to its distinct ability to modulate the Unfolded Protein Response (UPR), a critical cellular stress pathway.[3] This dual mechanism of action—engaging G-protein coupled receptor (GPCR) signaling and concurrently intervening in cellular proteostasis—makes it a valuable compound for investigating a range of pathologies, from neurodegenerative diseases to viral infections.[4][5] This guide provides an in-depth overview of this compound's mechanisms, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes its complex signaling pathways and research applications.

Core Mechanisms of Action

This compound exerts its biological effects through two primary, well-documented pathways:

-

Alpha-2 Adrenergic Agonism: As its classical mechanism, this compound stimulates alpha-2 adrenergic receptors in the brainstem.[6][7] These receptors are coupled to inhibitory G-proteins (Gi). Upon activation, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6] This cascade ultimately reduces sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[1][6]

-

Modulation of the Integrated Stress Response (ISR): this compound has been identified as an inhibitor of the stress-induced dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[3] Endoplasmic Reticulum (ER) stress, caused by the accumulation of misfolded proteins, activates kinases like PERK, which phosphorylates eIF2α.[8][9] This phosphorylation attenuates global protein synthesis, reducing the protein load on the ER. The process is reversed by a phosphatase complex involving the catalytic subunit of protein phosphatase 1 (PP1) and a regulatory subunit, GADD34 (also known as PPP1R15A). This compound is reported to inhibit this complex, thereby prolonging the phosphorylated state of eIF2α and extending the reduction in protein translation.[9][10][11] This allows the cell more time to resolve protein misfolding stress.[3] However, some studies have reported that this compound and its derivative Sephin1 do not directly affect the stability or activity of the PP1-PPP1R15A complex in vitro, suggesting the precise mechanism may be more complex.[12]

Signaling Pathway Diagrams

References

- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 2. Mechanism of the antihypertensive effect of alpha 2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. aktpathway.com [aktpathway.com]

- 5. New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Alpha Receptor Agonist Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]

- 10. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Guanabenz in eIF2α Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Abstract: Guanabenz, an α2-adrenergic agonist historically used as an antihypertensive medication, has been repurposed as a potent modulator of the Integrated Stress Response (ISR).[1][2] The ISR is a crucial cellular signaling network that responds to various environmental stresses, converging on the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation event attenuates global protein synthesis while promoting the translation of specific stress-response mRNAs. This compound extends the duration of eIF2α phosphorylation by selectively inhibiting its dephosphorylation by the GADD34:PP1c phosphatase complex.[3][4][5] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development.

Core Mechanism: Inhibition of GADD34-Mediated Dephosphorylation

Cellular stress, such as the accumulation of unfolded proteins in the endoplasmic reticulum (ER stress), activates several kinases that phosphorylate eIF2α on its Serine 51 residue. One of the key kinases in this process is the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK).[5][6] Phosphorylation of eIF2α (p-eIF2α) leads to a transient halt in general protein synthesis, reducing the load on the ER.[6]

However, p-eIF2α also preferentially allows the translation of certain mRNAs, including Activating Transcription Factor 4 (ATF4).[7][8] ATF4, in turn, transcriptionally upregulates a set of genes, including Growth Arrest and DNA Damage-inducible protein 34 (GADD34, also known as PPP1R15A).[5][6][9] GADD34 functions as a regulatory subunit that recruits the catalytic subunit of Protein Phosphatase 1 (PP1c) to p-eIF2α, leading to its dephosphorylation.[6][9][10] This forms a negative feedback loop that allows for the eventual recovery of protein synthesis.[6][9]

This compound directly interferes with this negative feedback loop. It binds to a complex of GADD34 and PP1c, inhibiting the dephosphorylation of eIF2α.[5][6][11] This action is selective for the stress-inducible GADD34:PP1c complex and does not affect the constitutively active CReP:PP1c complex, which manages basal eIF2α dephosphorylation.[4][12] The result is a prolonged state of eIF2α phosphorylation and a sustained attenuation of protein synthesis in stressed cells.[5]

Quantitative Data Presentation

The efficacy of this compound in modulating eIF2α phosphorylation and its primary pharmacological activity can be quantified. The following tables summarize key data from published studies.

Table 1: Effect of this compound on eIF2α Phosphorylation in 3T3 Fibroblasts

| This compound Concentration | Treatment Duration | Fold Increase in p-eIF2α / total eIF2α (vs. Vehicle) | Statistical Significance (p-value) | Reference |

| 5 µM | 8 hours | ~11-fold | < 0.0001 | [9][13] |

| 10 µM | 8 hours | ~9-fold | = 0.0004 | [9][13] |

Table 2: this compound Acetate Affinity for α2-Adrenergic Receptors

| Receptor Subtype | Potency (pEC₅₀) | Equivalent Concentration (nM) | Reference |

| α2a-adrenergic | 8.25 | 5.62 | [14] |

| α2b-adrenergic | 7.01 | 97.7 | [14] |

| α2c-adrenergic | ~5 | ~10,000 | [14] |

Experimental Protocols

Reproducing and building upon existing findings requires robust experimental methodologies. The following sections detail protocols for key assays used to study the effects of this compound.

Protocol: Western Blot for Phospho-eIF2α (p-eIF2α) and Total eIF2α

This protocol is designed to quantify the levels of phosphorylated and total eIF2α in cell lysates following treatment with this compound.

1. Cell Culture and Treatment:

-

Plate cells (e.g., 3T3 fibroblasts, HeLa, or a cell line relevant to your research) to achieve 70-80% confluency at the time of treatment.

-

Treat cells with desired concentrations of this compound (e.g., 1-20 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2-8 hours).

-

Optionally, include a positive control for ER stress, such as Tunicamycin (2 µg/mL) or Thapsigargin (300 nM).

2. Cell Lysis:

-

Place the culture dish on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Aspirate PBS and add ice-cold RIPA lysis buffer freshly supplemented with a protease and phosphatase inhibitor cocktail (critical for preserving phosphorylation).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing periodically.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

-

Transfer the supernatant (lysate) to a new tube.

-

Determine the protein concentration using a standard assay (e.g., BCA or Bradford).

4. Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration with lysis buffer. Load 20-40 µg of total protein per lane.

-

Add Laemmli sample buffer (4X or 6X) and boil at 95-100°C for 5-10 minutes.

-

Load samples onto a 10-12% polyacrylamide gel and run until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm transfer efficiency with Ponceau S staining.

6. Immunoblotting:

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Note: BSA is often preferred over milk for phospho-antibodies to reduce background.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-eIF2α (Ser51) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 to 1:10,000 dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing step (3 x 10 minutes in TBST).

7. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the signal using a digital imager or X-ray film.

8. Stripping and Reprobing:

-

To normalize for protein loading, strip the membrane using a mild stripping buffer.

-

Re-block and probe the membrane with an antibody for total eIF2α (1:1000 dilution) and subsequently a loading control like α-tubulin or GAPDH.

Protocol: Cell Viability (MTT) Assay

This assay assesses the effect of this compound on cell viability and cytotoxicity, which is crucial for determining therapeutic windows.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Allow cells to adhere and grow for 24 hours.

2. Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only and medium-only (no cells) controls.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from the medium-only wells.

Protocol: In Vitro GADD34:PP1c Phosphatase Assay

This assay can be used to directly measure the inhibitory effect of this compound on the dephosphorylation of a substrate by the GADD34:PP1c complex.

1. Reagent Preparation:

-

Substrate: Purified, radiolabeled [γ-³²P]ATP phosphorylated eIF2α. This is prepared in a kinase reaction using a purified eIF2α kinase like PERK or PKR.

-

Enzyme: Purified recombinant PP1 catalytic subunit and purified recombinant GADD34.

-

Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35.

-

Inhibitor: this compound dissolved in DMSO at various concentrations.

2. Assay Procedure:

-

In a microcentrifuge tube, pre-incubate the PP1 catalytic subunit (e.g., 0.02 U) with a saturating concentration of recombinant GADD34 for 5-10 minutes at 30°C to allow the holophosphatase complex to form.

-

Add varying concentrations of this compound or vehicle (DMSO) to the complex and incubate for another 10 minutes.

-

Initiate the phosphatase reaction by adding the ³²P-labeled p-eIF2α substrate.

-

Allow the reaction to proceed for a set time (e.g., 10-20 minutes) at 30°C.

-

Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the protein.

3. Measurement of Dephosphorylation:

-

Centrifuge the tubes to pellet the protein (substrate).

-

Measure the amount of free ³²P-phosphate in the supernatant using a scintillation counter.

-

The amount of radioactivity released is directly proportional to the phosphatase activity. Calculate the percentage of inhibition at each this compound concentration to determine the IC₅₀.

Therapeutic Implications and Considerations

The ability of this compound to prolong eIF2α phosphorylation has significant therapeutic potential, particularly in diseases associated with protein misfolding and ER stress, such as amyotrophic lateral sclerosis (ALS) and other neurodegenerative disorders.[3][15] By reducing the overall protein synthesis load, this compound can alleviate cellular stress and promote cell survival.[3][5]

However, the context of the cellular stress is critical. In certain conditions, such as lipotoxicity in pancreatic β cells, sustained ISR activation via this compound can exacerbate stress and lead to apoptosis.[16] This highlights the importance of carefully evaluating the role of the ISR in specific disease pathologies. Furthermore, while derivatives of this compound like Sephin1 have been developed to remove the α2-adrenergic activity, some studies have questioned their direct effect on the GADD34:PP1c complex in vitro, suggesting that the precise molecular interactions may be more complex than currently understood.[4][17]

Conclusion

This compound represents a key pharmacological tool for studying the Integrated Stress Response. Its well-characterized mechanism of inhibiting the GADD34:PP1c complex provides a specific method for prolonging eIF2α phosphorylation. This technical guide offers the foundational knowledge, quantitative data, and detailed protocols necessary for researchers and drug developers to investigate the therapeutic potential of modulating this critical cellular stress pathway. Further research will continue to refine our understanding of this compound and its derivatives in various disease models.

References

- 1. The Antihypertensive this compound Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound effects on blood pressure and noninvasive parameters of cardiac performance in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Integrated Stress Response as a Therapeutic Target for CNS Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]

- 7. This compound Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for analyzing eIF2 kinases and translational control in the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification of PP1-Gadd34 substrates involved in the unfolded protein response using K-BIPS, a method for phosphatase substrate identification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. aktpathway.com [aktpathway.com]

- 15. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound | eLife [elifesciences.org]

Investigating the Neuroprotective Effects of Guanabenz: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanabenz (B1672423), an α2-adrenergic agonist historically approved for the treatment of hypertension, has garnered significant scientific interest for its neuroprotective properties.[1][2][3] Its potential has been explored in a variety of neurodegenerative disease models, including those for Parkinson's disease, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease.[4][5][6] The primary neuroprotective mechanism of this compound is not linked to its antihypertensive activity but rather to its ability to modulate the cellular Integrated Stress Response (ISR), a key pathway implicated in the cellular response to misfolded proteins.[1][2]

This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's neuroprotective effects, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action: Modulation of the Integrated Stress Response (ISR)

The neuroprotective effects of this compound are primarily attributed to its intervention in the Unfolded Protein Response (UPR) and the broader Integrated Stress Response (ISR).[2][3] Cellular stressors, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER), activate the ISR.[1][5] This response pathway converges on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[1][4]

Phosphorylated eIF2α (p-eIF2α) globally reduces protein synthesis, which allows the cell to conserve resources and mitigate the stressor.[1] However, it paradoxically enhances the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[1][4] ATF4 then upregulates genes involved in stress resolution and, critically for neuroprotection, can promote the expression of factors like Parkin, an E3 ubiquitin ligase involved in mitochondrial quality control.[3][4]

The ISR includes a negative feedback loop to terminate this translational repression. The stress-induced protein GADD34 (Growth Arrest and DNA Damage-inducible protein 34) recruits Protein Phosphatase 1 (PP1c) to dephosphorylate eIF2α, allowing protein synthesis to resume.[7][8][9] this compound is proposed to exert its effect by selectively binding to a GADD34-PP1c complex, thereby inhibiting the dephosphorylation of p-eIF2α.[1][8][10] This prolongs the state of reduced protein synthesis and sustained ATF4 expression, enhancing the adaptive capacity of the cell.[1][3]

It is important to note that some studies have challenged this mechanism, suggesting that this compound and its analog Sephin1 may not directly affect the stability or activity of the PP1-GADD34 complex in vitro.[11][12][13] An alternative mechanism that has been proposed involves the inhibition of the protein folding activity of the ribosome (PFAR).[4][14][15]

Evidence from In Vitro Neuroprotection Studies

This compound has been shown to attenuate neuronal cell death in various in vitro models of neurodegeneration. A common paradigm involves inducing cellular stress in neuronal cell lines, such as differentiated PC12 cells or primary cortical neurons, and then assessing the protective effects of this compound treatment.[4]

Quantitative Data Summary: In Vitro Models

| Cell Model | Stressor | This compound Conc. | Key Findings | Reference |

| Differentiated PC12 Cells | 6-hydroxydopamine (6-OHDA) | 1 µM | Attenuated 6-OHDA-induced cell death; increased p-eIF2α, ATF4, and Parkin levels. | [4] |

| Primary Cortical Neurons | Camptothecin (CPT) | 1 µM | Limited CPT-induced neuronal death in an ATF4- and Parkin-dependent manner. | [4] |

| 3T3 Fibroblasts | N/A | 5-10 µM | Significantly increased the relative levels of p-eIF2α over total eIF2α. | [7] |

| Hepatocellular Carcinoma Cells | N/A | N/A | Reduced cell viability through apoptosis and autophagy; increased p-eIF2α and ATF4. | [16] |

| Cardiac Myocytes | Tunicamycin | N/A | Antagonized tunicamycin-induced cell death and markers of ER stress. | [9] |

Key Experimental Protocols: In Vitro

Protocol 3.2.1: Neuroprotection in 6-OHDA-Treated Differentiated PC12 Cells [3][4]

-

Cell Culture and Differentiation:

-

Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum (HS) and 5% fetal bovine serum (FBS).

-

To induce differentiation, plate cells on collagen-coated plates and replace the medium with a differentiation medium containing RPMI-1640, 1% HS, and 50-100 ng/ml Nerve Growth Factor (NGF).

-

Maintain differentiation for 7-10 days, changing the medium every 2-3 days, until neurite outgrowth is extensive.

-

-

Treatment:

-

Pre-treat the differentiated PC12 cells with this compound (e.g., 1 µM) or vehicle control for a specified duration (e.g., 1 hour).

-

Introduce the neurotoxin 6-hydroxydopamine (6-OHDA) at a final concentration determined by a prior dose-response curve (e.g., 50 µM).

-

Co-incubate the cells with this compound and 6-OHDA for 24-48 hours.

-

-

Endpoint Analysis:

-

Cell Viability (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.[3]

-

Measure absorbance at 570 nm using a microplate reader. Express viability as a percentage of the untreated control.[3]

-

-

Western Blot Analysis:

-

Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-eIF2α (Ser51), total eIF2α, ATF4, Parkin, and a loading control (e.g., β-actin).

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

-

Evidence from In Vivo Neuroprotection Studies

The neuroprotective potential of this compound has also been assessed in various animal models of neurodegenerative diseases. These studies provide crucial information on efficacy, dosing, and potential side effects. However, results have sometimes been contradictory, particularly in models of ALS.

Quantitative Data Summary: In Vivo Models

| Disease Model | Animal Model | This compound Dose & Route | Key Findings | Reference |

| Parkinson's Disease | 6-OHDA mouse model | 1-5 mg/kg, i.p. | Attenuated the loss of dopaminergic neurons in the substantia nigra. | [4] |

| ALS (Pro-neuroprotective) | SOD1-G93A mouse | 4 mg/kg, every other day, i.p. | Delayed disease onset, extended lifespan, and attenuated motor neuron loss in female mice. | [1][5] |

| ALS (Contradictory) | SOD1-G93A mouse | 4.5 mg/kg/day, s.c. infusion | Accelerated age of onset and shortened lifespan, particularly in male mice. | [1][17] |

| Alzheimer's Disease | STZ-induced rat model | N/A | Protected against memory retention deficits, reduced tau phosphorylation, and attenuated ER stress. | [6] |

| Prion Disease | Scrapie-infected mice | 10 mg/kg/day | Significantly prolonged the survival of prion-infected mice. | [18] |

| Vanishing White Matter | VWM mouse model | Long-term, high-dose | Ameliorated motor function and brain pathology. | [19] |

Key Experimental Protocols: In Vivo

Protocol 4.2.1: Administration and Evaluation in a Mouse Model of ALS (SOD1-G93A) [1][5][17]

-

Animal Model and Housing:

-

Use transgenic mice expressing the human SOD1-G93A mutation.

-

House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

-

Solution Preparation and Administration:

-

Prepare this compound acetate (B1210297) solution in a sterile vehicle such as sterile water or 0.9% saline.[20][21]

-

Administer this compound via intraperitoneal (i.p.) injection or continuous subcutaneous (s.c.) infusion using osmotic mini-pumps.

-

For i.p. injection: Weigh the mouse to calculate the precise injection volume. Restrain the mouse and perform the injection into the lower abdominal quadrant, avoiding the cecum.[21]

-

A typical i.p. dose might be 4 mg/kg every other day.[1] A typical s.c. dose might be 4.5 mg/kg/day.[1]

-

The control group should receive vehicle injections following the same schedule.

-

-

Monitoring and Endpoint Analysis:

-

Disease Onset and Progression: Monitor mice daily for signs of motor deficits, such as tremors or limb paralysis. Body weight should be recorded regularly (e.g., twice weekly).

-

Motor Performance: Use tests such as the rotarod test to quantitatively assess motor coordination and endurance at regular intervals.

-

Survival: Record the date of death or euthanasia when the animal reaches a pre-defined humane endpoint (e.g., inability to right itself within 30 seconds).

-

Histological Analysis: At the endpoint, perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Collect spinal cords and brains for immunohistochemical analysis of motor neuron survival (e.g., Nissl staining) and markers of cellular stress.

-

Clinical Development and Future Directions

The preclinical success of this compound has led to its investigation in clinical trials for neurodegenerative diseases, including ALS and Vanishing White Matter disease.[19][22] A Phase 2 trial in ALS patients suggested that this compound was not futile and might slow disease progression, particularly in patients with bulbar onset.[22][23] However, its clinical utility is hampered by dose-limiting side effects related to its α2-adrenergic agonist activity, such as sedation and hypotension.[1][23]

This has spurred the development of this compound analogs, such as Sephin1, which are designed to lack α2-adrenergic activity while retaining the ability to modulate the ISR.[1] Future research will likely focus on these non-hypotensive derivatives to harness the therapeutic potential of ISR modulation with an improved safety profile.

Conclusion

This compound represents a promising proof-of-concept for a therapeutic strategy targeting the Integrated Stress Response in neurodegenerative diseases. Its ability to prolong eIF2α phosphorylation and enhance the expression of protective factors like ATF4 and Parkin has been demonstrated in multiple preclinical models.[3][4] While its clinical application is limited by side effects, the knowledge gained from studying this compound provides a strong rationale for the continued development of next-generation ISR modulators as a novel class of neuroprotective agents.

References

- 1. benchchem.com [benchchem.com]

- 2. What is this compound Acetate used for? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound mitigates the neuropathological alterations and cell death in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]

- 9. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound | eLife [elifesciences.org]

- 13. PPP1R15A-mediated dephosphorylation of eIF2$\alpha$ is unaffected by Sephin1 or this compound [repository.cam.ac.uk]

- 14. Protein Folding Activity of Ribosomal RNA Is a Selective Target of Two Unrelated Antiprion Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship study around this compound identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Treatment Accelerates Disease in a Mutant SOD1 Mouse Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antihypertensive Drug this compound Is Active In Vivo against both Yeast and Mammalian Prions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. VUmc.com - A first trial of this compound in Vanishing White Matter [vumc.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Frontiers | New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug this compound [frontiersin.org]

- 23. InFlectis BioScience - Clinical Study Demonstrates Promising Results for Investigative ALS Treatment; InFlectis BioScience is Planning Phase 2 Trial of Next-Generation Therapy [inflectisbioscience.reportablenews.com]

Guanabenz as a Tool for Studying Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Guanabenz, a selective modulator of the Unfolded Protein Response (UPR), and its application in the study of endoplasmic reticulum (ER) stress. This compound offers a targeted approach to investigate the intricate signaling pathways that govern cellular fate under proteotoxic conditions.

Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a substantial portion of the cell's proteins. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, or the expression of mutant proteins, can disrupt the ER's protein-folding capacity. This leads to an accumulation of unfolded or misfolded proteins, a state known as ER stress.

To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:

-

Attenuating global protein synthesis to reduce the protein load.

-

Increasing the production of chaperones to enhance protein-folding capacity.

-

Promoting the degradation of misfolded proteins.

If these adaptive measures fail to resolve the stress, the UPR triggers apoptotic pathways to eliminate the compromised cell. The UPR is mediated by three main ER-resident sensor proteins: PERK, IRE1α, and ATF6. This guide focuses on the PERK pathway, the primary target of this compound.

Mechanism of Action: this compound and the PERK Pathway

This compound, an FDA-approved α2-adrenergic agonist previously used as an antihypertensive medication, has been identified as a valuable tool for studying ER stress.[1][2] Its primary mechanism in this context is independent of its adrenergic activity and involves the specific modulation of the PERK branch of the UPR.[3]

Under ER stress, the PERK kinase is activated and phosphorylates the α-subunit of the eukaryotic translation initiation factor 2 (eIF2α).[1][4] This phosphorylation event leads to a global attenuation of protein synthesis, reducing the influx of new proteins into the stressed ER.[1] Paradoxically, phosphorylated eIF2α (p-eIF2α) selectively enhances the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[1][4][5]

ATF4, in turn, induces the transcription of genes involved in stress resolution, including C/EBP homologous protein (CHOP) and Growth Arrest and DNA Damage-inducible protein 34 (GADD34).[1][4] GADD34 functions as a regulatory subunit that recruits Protein Phosphatase 1 (PP1) to dephosphorylate eIF2α, forming a negative feedback loop that allows protein synthesis to recover.[1][6]

This compound exerts its effect by binding to the GADD34 subunit and disrupting its complex with PP1.[1] This action selectively inhibits the stress-induced dephosphorylation of eIF2α, thereby prolonging the signal for translational attenuation.[1][7] This extended reduction in protein synthesis can protect cells from the toxic effects of accumulating misfolded proteins.[1]

Quantitative Data on this compound Activity

The effective concentration of this compound can vary significantly depending on the cell type, the nature of the ER stressor, and the duration of treatment.

Table 1: Effective Concentrations and Cytotoxicity of this compound in various cell lines.

| Cell Line | Context | Effective Concentration | IC50 | Citation |

|---|---|---|---|---|

| Neonatal Rat Cardiomyocytes (NRCM) | Protection against Tunicamycin-induced death | 2.5 - 10 µM | > 50 µM | [1][8] |

| Hep3B (Hepatocellular Carcinoma) | Induction of cell death | ~30 µM | 30 µM | [9][10] |

| Huh7 (Hepatocellular Carcinoma) | Induction of cell death | ~50 µM | 50 µM | [9][10] |

| SNU423, SNU449, SNU475 (HCC) | Induction of cell death | > 50 µM | ~100 µM | [9] |

| INS-1E (Rat Insulinoma) | Potentiation of lipotoxic apoptosis | 0.2 - 50 µM | Not specified |[4] |

Table 2: Observed Effects of this compound on Key UPR Markers under ER Stress Conditions.

| Marker | Effect of this compound Treatment | Cell Type / Model | Citation |

|---|---|---|---|

| p-eIF2α | Prolongs phosphorylation | NRCM, various cell lines | [1][3][11] |

| ATF4 | Increases protein levels (downstream of p-eIF2α) | HCC cells | [12][13] |

| CHOP | Reduces expression (in protective contexts) | NRCM | [1][14] |

| Potentiates expression (in pro-apoptotic contexts) | Pancreatic β-cells | [4] | |

| GRP78/BiP | Reduces stress-induced expression | NRCM, SOD1 G93A mice | [1][11] |

| IRE1α | Reduces stress-induced expression | NRCM |[1][14] |

Experimental Protocols

The following protocols provide a general framework for using this compound to study ER stress in vitro. Researchers must optimize conditions for their specific cell type and experimental setup.

4.1. Materials

-

Cell line of interest

-

Appropriate cell culture medium and supplements

-

This compound acetate (B1210297) (stock solution typically prepared in DMSO)

-

ER stress inducer:

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Reagents for protein quantification (e.g., BCA assay)

-

Reagents and equipment for SDS-PAGE and Western blotting

-

Primary antibodies: anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-CHOP, anti-GRP78, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

4.2. Induction of ER Stress and this compound Treatment

-

Cell Plating: Plate cells in appropriate culture vessels (e.g., 6-well plates for protein analysis) and allow them to adhere and reach 70-80% confluency.

-

Preparation of Reagents: Prepare fresh dilutions of the ER stress inducer and this compound in serum-free or complete medium immediately before use. Include a vehicle control (e.g., DMSO) at the same final concentration used for the drug-treated wells.

-

Treatment:

-

Remove the old medium from the cells.

-

Wash cells once with sterile PBS.

-

Add the medium containing the appropriate treatments (vehicle, stressor alone, this compound alone, or stressor + this compound). A typical concentration for this compound is 2.5 µM, but this should be optimized.[1]

-

-

Incubation: Return cells to the incubator for the desired time period. Time-course experiments (e.g., 6, 12, 24, 36 hours) are recommended to observe the dynamics of the UPR.[1]

4.3. Western Blot Analysis for UPR Markers

-

Cell Lysis: After incubation, place the culture plates on ice. Wash the cells twice with ice-cold PBS.

-

Protein Extraction: Add ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay or similar method.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-eIF2α) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing steps, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphoproteins to their total protein counterparts (e.g., p-eIF2α to total eIF2α) and other proteins to a loading control.

Applications and Considerations

This compound and its derivatives have been explored as therapeutic agents and research tools in a variety of diseases where ER stress is implicated, including neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), cancer, and metabolic disorders.[11][12][13][15]

Key Considerations:

-

Cell-Type Specificity: The outcome of prolonging eIF2α phosphorylation can be context-dependent. In some scenarios, it is protective, while in others (e.g., pancreatic β-cells under lipotoxic stress), it can exacerbate apoptosis.[4]

-

Off-Target Effects: As an α2-adrenergic agonist, this compound can have systemic effects in vivo, such as hypotension, which may confound experimental results.[2][16] Newer derivatives like Sephin1 have been developed to lack this adrenergic activity while retaining the ability to inhibit GADD34.[17]

-

IRE1α Pathway: Some studies have noted that this compound can also reduce the expression and activation of IRE1α under stress conditions, though the mechanism for this is less clear.[1][14]

Conclusion

This compound is a powerful and specific chemical tool for interrogating the PERK-eIF2α axis of the Unfolded Protein Response. By selectively inhibiting the GADD34/PP1c phosphatase complex, it allows researchers to study the downstream consequences of sustained translational attenuation. This guide provides the foundational knowledge and protocols for drug development professionals and scientists to effectively utilize this compound in their research on ER stress and related diseases.

References

- 1. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound Acetate used for? [synapse.patsnap.com]

- 3. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Translational induction of ATF4 during integrated stress response requires noncanonical initiation factors eIF2D and DENR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endoplasmic reticulum stress and eIF2α phosphorylation: The Achilles heel of pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound delays the onset of disease symptoms, extends lifespan, improves motor performance and attenuates motor neuron loss in the SOD1 G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Acetate Induces Endoplasmic Reticulum Stress-Related Cell Death in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]

- 15. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting ER stress/ER stress response in myopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Guanabenz as a GADD34-PP1 Complex Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanabenz, a centrally acting α2-adrenergic agonist previously used as an antihypertensive medication, has been repurposed as a modulator of the Integrated Stress Response (ISR). This technical guide provides an in-depth overview of the discovery of this compound as a selective inhibitor of the GADD34-PP1 (Growth Arrest and DNA Damage-inducible protein 34 - Protein Phosphatase 1) complex. It details the initial findings, the proposed mechanism of action, the subsequent scientific debate, and the experimental protocols used to investigate its activity. This document is intended to be a comprehensive resource for researchers in cellular biology, neurodegenerative diseases, and drug development who are interested in the therapeutic potential of targeting the ISR.

Introduction: The Integrated Stress Response and GADD34-PP1

Cells have evolved sophisticated mechanisms to cope with various forms of stress, such as the accumulation of unfolded proteins in the endoplasmic reticulum (ER), viral infection, and amino acid deprivation. A key pathway in this coping mechanism is the Integrated Stress Response (ISR). A central event in the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) by one of several stress-sensing kinases (PERK, GCN2, PKR, and HRI). Phosphorylated eIF2α (eIF2α-P) leads to a global attenuation of protein synthesis, which reduces the load of newly synthesized proteins entering the ER, while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4. ATF4, in turn, upregulates the expression of genes involved in stress resolution, including the gene encoding GADD34.

GADD34 is a regulatory subunit of Protein Phosphatase 1 (PP1). It forms a complex with the catalytic subunit of PP1 (PP1c) to create a holophosphatase that specifically dephosphorylates eIF2α-P.[1] This dephosphorylation event is a critical negative feedback mechanism that allows for the resumption of global protein synthesis once the cellular stress has been resolved.[2] However, in chronic stress conditions, the sustained activity of the GADD34-PP1 complex can lead to cellular dysfunction and apoptosis, making it a potential therapeutic target for diseases associated with chronic ER stress, such as neurodegenerative disorders.[3]

The Seminal Discovery: this compound as a Selective GADD34-PP1 Inhibitor

In a landmark 2011 study published in Science, Tsaytler, Harding, Ron, and Bertolotti identified this compound as a small molecule that could selectively inhibit the stress-induced dephosphorylation of eIF2α.[4] Their research suggested that this compound directly targets the GADD34 regulatory subunit of the PP1 phosphatase complex.[4] This selective inhibition was shown to prolong the phosphorylation of eIF2α in stressed cells, thereby enhancing the adaptive effects of the ISR and promoting proteostasis.[4]

Proposed Mechanism of Action

The initial hypothesis put forth by Tsaytler et al. was that this compound binds to GADD34 and disrupts its interaction with PP1c.[4] This disruption would prevent the formation of the active holophosphatase complex, leading to a sustained phosphorylation state of eIF2α. A key aspect of this discovery was the selectivity of this compound for the stress-inducible GADD34-PP1 complex over the constitutively active CReP-PP1 complex, which also dephosphorylates eIF2α.[4] This selectivity is crucial, as complete and sustained inhibition of all eIF2α dephosphorylation is lethal to cells.[3]

Quantitative Data

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound and its derivatives on the GADD34-PP1 complex and related cellular processes. It is important to note that there is some debate in the literature regarding the direct inhibitory mechanism and potency, as discussed in the subsequent sections.

| Compound | Assay Type | Target/Process Measured | Reported Value (EC50/IC50) | Reference |

| This compound | In vitro eIF2α-P dephosphorylation | Inhibition of GADD34-PP1c activity | ~20 µM (EC50) | (Carrara et al., 2017)[5] |

| Sephin1 | In vitro eIF2α-P dephosphorylation | Inhibition of GADD34-PP1c activity | ~5 µM (EC50) | (Carrara et al., 2017)[5] |

| This compound | Cellular eIF2α phosphorylation (Western Blot) | Increased p-eIF2α levels in stressed cells | 5-10 µM | (Tsaytler et al., 2011)[4] |

| Sephin1 | Cellular eIF2α phosphorylation (Western Blot) | Increased p-eIF2α levels in stressed cells | 10 µM | (Das et al., 2015)[3] |

The Scientific Debate: Unraveling the Nuances of this compound's Mechanism

Subsequent research has added layers of complexity to the initial model of this compound action, leading to a healthy scientific debate.

The Alternative Conformation Model

Work by Carrara et al. in 2017 suggested a more nuanced mechanism.[5] Their in vitro reconstitution experiments with purified proteins indicated that this compound and its derivative, Sephin1, do not prevent the association of GADD34 with PP1c. Instead, they propose that these molecules bind to GADD34 and induce a conformational change.[5][6] This altered conformation of GADD34 then impairs its ability to recruit the substrate, eIF2α, to the phosphatase complex, thereby inhibiting dephosphorylation.[5][6]

The GADD34-Independent Effects

Further studies have even questioned the direct and central role of GADD34 inhibition in the protective effects of this compound and Sephin1. Crespillo-Casado et al. (2017) reported that in their in vitro assays, neither this compound nor Sephin1 had a significant effect on the stability of the GADD34-PP1 complex or on eIF2α dephosphorylation.[1] Their findings suggested that the protective effects of these compounds might be independent of GADD34-mediated eIF2α dephosphorylation.[1] Other studies have also pointed to GADD34-independent pathways for this compound's action, such as its effects on TLR9 signaling.[7]

This ongoing debate highlights the complexity of the ISR and the challenges in elucidating the precise molecular mechanisms of small molecule inhibitors.

Signaling Pathways and Experimental Workflows

The GADD34-PP1 Feedback Loop in the Integrated Stress Response

Caption: The GADD34-PP1c negative feedback loop in the Integrated Stress Response.

Experimental Workflow for In Vitro GADD34-PP1 Phosphatase Assay

Caption: Workflow for an in vitro eIF2α dephosphorylation assay.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the literature, particularly from studies investigating the mechanism of this compound and its analogs.

In Vitro eIF2α Dephosphorylation Assay

This assay is designed to measure the direct effect of an inhibitor on the phosphatase activity of the reconstituted GADD34-PP1c complex.

Materials:

-

Purified recombinant GADD34 (C-terminal active fragment)

-

Purified recombinant PP1c

-

Purified recombinant eIF2α

-

A kinase to phosphorylate eIF2α (e.g., PERK)

-

[γ-³²P]ATP or non-radioactive ATP

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MnCl₂, 0.1% β-mercaptoethanol, 0.1 mg/ml BSA)

-

This compound stock solution (in DMSO)

-

SDS-PAGE reagents

-

Phosphorimager or antibodies for Western blotting (anti-p-eIF2α and anti-total-eIF2α)

Procedure:

-

Phosphorylation of eIF2α: Incubate purified eIF2α with a kinase (e.g., PERK) and [γ-³²P]ATP or cold ATP in a kinase reaction buffer. Purify the resulting phosphorylated eIF2α (p-eIF2α).

-

Reconstitution of the Holoenzyme: Pre-incubate purified GADD34 and PP1c in the phosphatase assay buffer on ice to allow complex formation.

-

Inhibitor Incubation: Add this compound at various concentrations (or DMSO as a vehicle control) to the reconstituted GADD34-PP1c complex and incubate.

-

Dephosphorylation Reaction: Initiate the reaction by adding the prepared p-eIF2α substrate to the GADD34-PP1c-inhibitor mixture.

-

Time Course and Quenching: Take aliquots at different time points and stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the proteins by SDS-PAGE. If using radiolabeled substrate, expose the gel to a phosphor screen and quantify the remaining p-eIF2α signal. If using non-radioactive substrate, perform a Western blot using antibodies specific for p-eIF2α and total eIF2α.

-

Data Interpretation: Calculate the rate of dephosphorylation at each this compound concentration to determine the IC50 value.

Cellular Assay for eIF2α Phosphorylation (Western Blot)

This assay assesses the effect of this compound on eIF2α phosphorylation levels within a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, MEFs)

-

Cell culture medium and reagents

-

ER stress inducer (e.g., Tunicamycin, Thapsigargin)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE reagents and Western blotting equipment

-

Primary antibodies: anti-p-eIF2α (Ser51), anti-total-eIF2α, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with an ER stress inducer in the presence or absence of various concentrations of this compound for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

-

Densitometry Analysis: Quantify the band intensities for p-eIF2α and total eIF2α. Normalize the p-eIF2α signal to the total eIF2α signal to determine the relative phosphorylation level.

Conclusion and Future Directions

The discovery of this compound as a modulator of the GADD34-PP1 complex has opened up new avenues for therapeutic intervention in diseases characterized by chronic cellular stress. While the precise molecular mechanism of its action is still a subject of active research and debate, its ability to prolong the adaptive phase of the ISR has shown promise in various preclinical models of neurodegenerative diseases.

Future research should focus on:

-

Elucidating the definitive binding site and mechanism of action of this compound and its derivatives on the GADD34-PP1 complex.

-

Developing more potent and selective second-generation inhibitors with improved pharmacokinetic and safety profiles.

-

Exploring the therapeutic potential of GADD34-PP1 inhibitors in a wider range of diseases, including cancer and metabolic disorders.

This technical guide provides a solid foundation for researchers entering this exciting field, offering both the historical context and the practical methodologies required to further our understanding of this important signaling pathway and its pharmacological modulation.

References

- 1. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound | eLife [elifesciences.org]

- 2. scbt.com [scbt.com]

- 3. Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Decoding the selectivity of eIF2α holophosphatases and PPP1R15A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uncovering the action of a selective holophosphatase inhibitor - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 7. This compound inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanabenz and the Unfolded Protein Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanabenz, an alpha-2 adrenergic agonist traditionally used as an antihypertensive medication, has garnered significant attention for its role in modulating the Unfolded Protein Response (UPR). The UPR is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This technical guide provides an in-depth analysis of this compound's mechanism of action on the UPR, with a focus on its impact on key signaling pathways. It consolidates quantitative data from various studies, details common experimental protocols for investigating its effects, and presents visual diagrams of the molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound and related compounds in diseases associated with ER stress, such as neurodegenerative diseases and certain cancers.

Introduction to the Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis by:

-

Attenuating global protein synthesis to reduce the influx of new proteins into the ER.

-

Upregulating the expression of ER chaperones and folding enzymes to enhance the protein-folding capacity.

-

Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

In mammals, the UPR is initiated by three ER-transmembrane sensor proteins:

-

IRE1α (Inositol-requiring enzyme 1α)

-

PERK (PKR-like ER kinase)

-

ATF6 (Activating transcription factor 6)

When ER stress is prolonged or severe and proteostasis cannot be restored, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.

This compound's Mechanism of Action on the PERK Pathway